4-[2-(2,3-Dihydro-benzo[1,4]oxazin-4-yl)-ethoxy]benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(2,3-Dihydro-benzo[1,4]oxazin-4-yl)-ethoxy]benzaldehyde is a complex organic compound that features a benzoxazine ring fused with an ethoxybenzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2,3-Dihydro-benzo[1,4]oxazin-4-yl)-ethoxy]benzaldehyde typically involves the reaction of 2,3-dihydro-1,4-benzoxazine with ethoxybenzaldehyde under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. Specific details on the reaction conditions, such as temperature and solvents used, can vary depending on the desired yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-[2-(2,3-Dihydro-benzo[1,4]oxazin-4-yl)-ethoxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group into a carboxylic acid.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The benzoxazine ring can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group results in the formation of a carboxylic acid, while reduction leads to the formation of an alcohol .
Scientific Research Applications
4-[2-(2,3-Dihydro-benzo[1,4]oxazin-4-yl)-ethoxy]benzaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of 4-[2-(2,3-Dihydro-benzo[1,4]oxazin-4-yl)-ethoxy]benzaldehyde involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-4-[3,4-dihydro-3-oxo-2H-1,4-benzoxazin-4-yl]-2,2-dimethyldihydro-2H-benzopyran: Known for its potassium channel activation and anti-inflammatory properties.
2,3-Dihydro-1,4-benzoxazin-2-one: Studied for its potential as a bioactive compound in various applications.
Uniqueness
4-[2-(2,3-Dihydro-benzo[1,4]oxazin-4-yl)-ethoxy]benzaldehyde is unique due to its specific structural features that allow for diverse chemical modifications and applications. Its combination of a benzoxazine ring with an ethoxybenzaldehyde moiety provides distinct reactivity and potential for developing novel compounds with targeted properties .
Properties
Molecular Formula |
C17H17NO3 |
---|---|
Molecular Weight |
283.32 g/mol |
IUPAC Name |
4-[2-(2,3-dihydro-1,4-benzoxazin-4-yl)ethoxy]benzaldehyde |
InChI |
InChI=1S/C17H17NO3/c19-13-14-5-7-15(8-6-14)20-11-9-18-10-12-21-17-4-2-1-3-16(17)18/h1-8,13H,9-12H2 |
InChI Key |
DVPHEEYRERUESO-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=CC=CC=C2N1CCOC3=CC=C(C=C3)C=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.